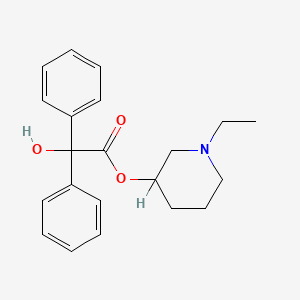

N-Ethyl-3-piperidyl benzilate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-3-piperidyl benzilate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Neuropharmacological Studies

N-Ethyl-3-piperidyl benzilate has been utilized in various neuropharmacological studies due to its properties as a muscarinic acetylcholine receptor antagonist.

- Radiolabeled Ligands : Radiolabeled versions of this compound have been developed for use in positron emission tomography (PET) to visualize and map the distribution of muscarinic receptors in the brain. Studies have shown that these ligands can provide insights into the density and distribution of muscarinic receptors, which play a crucial role in cognitive functions and are implicated in various neurological disorders .

- Comparison with Other Ligands : Research indicates that this compound exhibits lower binding affinity compared to its N-methyl analogue, which limits its use in some applications but still provides valuable data on receptor interactions and dynamics .

| Ligand Name | Binding Affinity | Use Case |

|---|---|---|

| This compound | Lower than N-methyl | PET imaging for muscarinic receptors |

| N-Methyl-3-piperidyl benzilate | Higher | More commonly used for receptor studies |

2. Deliriant and Hallucinogenic Effects

This compound is noted for its deliriant and hallucinogenic effects, akin to those produced by certain plants like Datura. Although these effects can be exploited for recreational purposes, they are accompanied by significant adverse effects such as nausea, vomiting, and extreme dry mouth . This dual nature makes it a subject of interest not only for pharmacological research but also for studies on substance abuse and psychotropic drug effects.

Case Studies

Case Study 1: PET Imaging of Muscarinic Receptors

A study published in 2001 evaluated the distribution patterns of this compound in the monkey brain using PET imaging. The findings revealed that the ligand's distribution was consistent with known muscarinic receptor densities, providing a framework for understanding cholinergic signaling in vivo . The study highlighted the potential of this compound to assess receptor interactions under different physiological conditions.

Case Study 2: Comparative Analysis with Other Anticholinergics

In a comparative study involving various anticholinergic agents, this compound was assessed alongside scopolamine and atropine for their effects on cognitive function in animal models. The results indicated that while it shares similarities with these agents, its unique pharmacological profile warrants further investigation into its therapeutic potential, particularly concerning cognitive impairments associated with Parkinson's disease .

Eigenschaften

CAS-Nummer |

3567-12-2 |

|---|---|

Molekularformel |

C21H25NO3 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

(1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3 |

InChI-Schlüssel |

OJYOTLHNSMYONM-UHFFFAOYSA-N |

SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Kanonische SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

3567-12-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-Ethyl-3-piperidyl benzilate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.